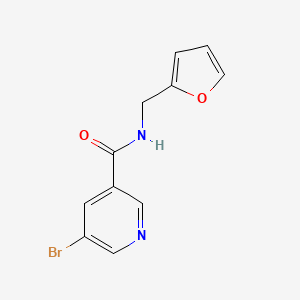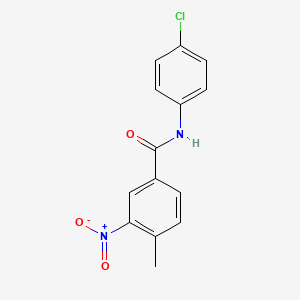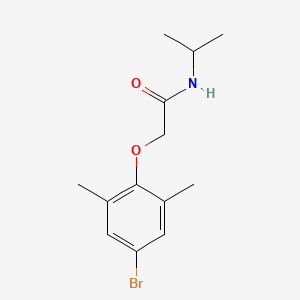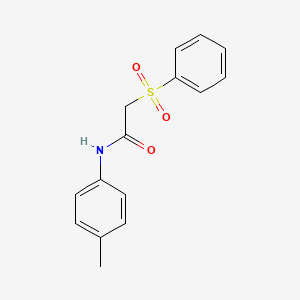
5-bromo-N-(2-furylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide and related compounds involves multiple steps, starting with the chlorination of 5-bromo-nicotinic acid to prepare 5-bromo-nicotinate, which is then reacted with ammonium aqueous to yield 5-bromo-nicotinamide. Subsequently, 5-bromo-nicotinonitrile is obtained through a reflux reaction using POCl3 as the oxidant. This method reports a total yield of more than 48% (Chen Qi-fan, 2010). Furthermore, the synthesis of nicotinamide and isonicotinamide derivatives via a multicomponent reaction of alkyl isocyanides and acetylenic compounds in the presence of nicotinic or isonicotinic acid is another relevant method (A. Alizadeh, Qasem Oskueyan, S. Rostamnia, 2007).
Molecular Structure Analysis
The structural analysis of nicotinamide derivatives, including those similar to 5-bromo-N-(2-furylmethyl)nicotinamide, shows that they often crystallize as almost planar molecules, with the molecular structure characterized by intermolecular hydrogen bonding. The dihedral angles between the carboxylate groups and the adjacent benzene rings indicate a significant structural aspect that influences their reactivity and interactions (J. Jethmalani et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 5-bromo-N-(2-furylmethyl)nicotinamide derivatives are diverse. For instance, the reaction with nucleophiles can afford substitution products, while interactions with selenocyanate and thiocyanate anions produce selenadiazoline and thiadiazoline derivatives, respectively. These reactions emphasize the compound's versatility in chemical transformations (H. Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of 5-bromo-N-(2-furylmethyl)nicotinamide derivatives, such as solubility and partition coefficients, play crucial roles in their pharmacokinetic behavior and potential applications. For example, studies on co-crystals like 5-fluorouracil-nicotinamide show enhanced solubility and anti-tumor effects compared to the compounds alone, indicating the importance of physical properties in their biological efficacy (Zhuyan Zhang et al., 2020).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including reactivity, stability, and interactions with biological molecules, are foundational to their applications in various fields. The reactivity of nicotinamide with different electrophiles and the resultant antifungal activities of its derivatives highlight its chemical versatility and potential for pharmaceutical development (Tamara Siber et al., 2019).
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBQPNAYCIZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)


![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)


![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)
![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)